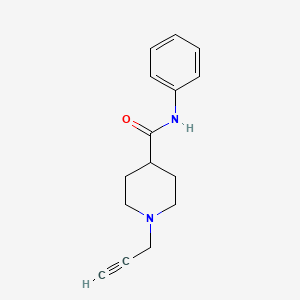

N-Phenyl-1-prop-2-ynylpiperidine-4-carboxamide

Description

N-Phenyl-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic piperidine-derived carboxamide featuring a propargyl (prop-2-ynyl) substituent at the piperidine nitrogen and a phenyl group attached to the carboxamide nitrogen.

Properties

IUPAC Name |

N-phenyl-1-prop-2-ynylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-2-10-17-11-8-13(9-12-17)15(18)16-14-6-4-3-5-7-14/h1,3-7,13H,8-12H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUOTQIRNKCSHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-1-prop-2-ynylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with phenylacetylene. The process often requires a copper catalyst to initiate the formation of N-radicals, followed by intramolecular ligand exchange and reductive elimination/cyclization . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Phenyl-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, including its use as an anti-inflammatory or analgesic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Phenyl-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit glycogen phosphorylase, leading to reduced glucose levels in the blood .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the piperidine nitrogen, carboxamide nitrogen, or additional functional groups. Below is a comparative analysis:

Table 1: Molecular and Structural Comparison

*Note: The molecular formula of this compound is inferred as ~C15H17N2O based on analogs.

Crystallographic and Conformational Differences

- Bond Angles and Stability : The compound in features a fused benzoxazolo-thiazole system, leading to rigid planar geometry (e.g., C9—O1—N1 angle: 107.61°) , whereas this compound likely adopts a more flexible piperidine ring conformation.

- Hydrogen Bonding : Analogous carboxamides (e.g., 1-(2-phenylethyl)piperidine-4-carboxamide) may form intermolecular N—H···O bonds, critical for crystal packing . The propargyl group in the target compound could reduce hydrogen-bonding capacity compared to amine-terminated analogs.

Pharmacological and Reactivity Implications

- Propargyl Group: The prop-2-ynyl substituent in this compound may confer electrophilic reactivity, enabling covalent interactions with biological targets (e.g., enzymes via Michael addition) . This contrasts with non-reactive analogs like 1-(2-phenylethyl)piperidine-4-carboxamide .

Biological Activity

N-Phenyl-1-prop-2-ynylpiperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a phenyl group and a propyne moiety. The carboxamide functional group enhances its solubility and potential interaction with biological targets.

1. Antioxidant Activity

Antioxidant activity is crucial for protecting cells from oxidative stress. Recent studies have evaluated the antioxidant potential of this compound using various assays, including the DPPH radical scavenging assay.

The compound exhibited significant antioxidant activity, indicating its potential as a protective agent against oxidative damage.

2. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, making it a target for skin whitening agents. The inhibition of tyrosinase by this compound was assessed through molecular docking studies.

The compound showed competitive inhibition against tyrosinase, suggesting its potential application in cosmetic formulations aimed at skin lightening.

Molecular Docking Studies

Molecular docking studies revealed that this compound binds effectively to the active site of tyrosinase, primarily through hydrogen bonds and hydrophobic interactions. The highest binding affinity recorded was −8.4 kcal/mol, indicating strong interactions with the enzyme's active site.

Antioxidant Mechanism

The antioxidant activity is attributed to the compound's ability to donate protons, thereby neutralizing free radicals. The presence of hydroxyl groups in the structure enhances this capacity, making it an effective scavenger of DPPH radicals.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds in the piperidine class, emphasizing their therapeutic potential:

- Study on Antioxidant Properties : A comparative analysis showed that derivatives with hydroxyl substitutions exhibited enhanced antioxidant activities compared to their counterparts without such modifications .

- Tyrosinase Inhibition Research : Research indicated that compounds with multiple oxygen-containing substituents at strategic positions on the aromatic rings significantly enhance tyrosinase inhibition .

Q & A

Q. What are the key synthetic pathways for N-Phenyl-1-prop-2-ynylpiperidine-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including amide bond formation and heterocyclic framework assembly. For example, coupling a piperidine-4-carboxamide core with a phenylpropynyl group requires controlled conditions (e.g., temperature: 60–80°C, solvents like ethanol or DMF, and catalysts such as triethylamine). Yield and purity are optimized by adjusting reaction time, stoichiometry, and purification via column chromatography or recrystallization . Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate quality .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are essential for verifying functional groups and molecular weight. X-ray crystallography (using software like SHELXL or ORTEP-3) resolves 3D conformation, particularly for analyzing piperidine ring geometry and substituent orientation . For example, bond angles (e.g., C7—N1—O1: 106.56°) and torsion angles are validated against crystallographic data .

Q. What are common impurities observed during synthesis, and how are they mitigated?

Side products like unreacted intermediates or hydrolysis byproducts (e.g., free piperidine or phenylacetylene derivatives) may form. Strategies include:

- Using anhydrous solvents to prevent hydrolysis.

- Employing excess coupling reagents (e.g., HATU or EDCI) to drive amidation to completion.

- Purification via preparative HPLC or gradient elution in column chromatography .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. crystallography) be resolved during structural analysis?

Discrepancies between NMR (dynamic solution-state data) and crystallographic (static solid-state data) results often arise from conformational flexibility. To resolve this:

- Perform variable-temperature NMR to assess rotational barriers of substituents.

- Use density functional theory (DFT) calculations to model energetically favorable conformers.

- Cross-validate with alternative techniques like IR spectroscopy for functional group consistency .

Q. What methodologies are effective in optimizing biological activity assays for this compound?

Target-specific assays (e.g., enzyme inhibition or receptor binding) require:

- In vitro assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) to determine IC₅₀ values.

- Molecular docking : Software like AutoDock Vina predicts binding modes to receptors (e.g., opioid or serotonin receptors) based on crystallographic data.

- Structure-activity relationship (SAR) : Synthesizing analogs with modified substituents (e.g., halogenated phenyl groups) to correlate structural changes with activity .

Q. How are crystallographic refinement challenges (e.g., twinned data) addressed for this compound?

For twinned or low-resolution datasets:

- Use SHELXL’s twin refinement module with HKLF5 format to model overlapping lattices.

- Apply restraints on bond lengths and angles based on comparable structures (e.g., piperidine derivatives in Cambridge Structural Database).

- Validate refinement with R-factor convergence (<5% discrepancy) and electron density maps .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Flow chemistry : Continuous reaction systems enhance heat/mass transfer for exothermic steps (e.g., propynyl group addition).

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) improve efficiency.

- Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy ensures reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.